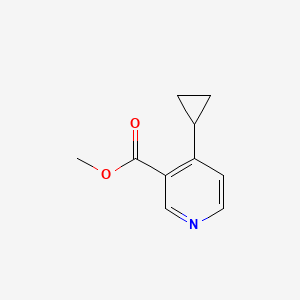

Methyl 4-cyclopropylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 4-cyclopropylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

RCLXOYSMAWEFCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C2CC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyclopropylnicotinate

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

The pyridine ring in Methyl 4-cyclopropylnicotinate is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para (C2 and C4) to the nitrogen. stackexchange.comyoutube.com Attack at these positions allows for the delocalization of the negative charge of the intermediate onto the nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com

Kinetic and Thermodynamic Studies of Nucleophilic Aromatic Substitution

While specific kinetic and thermodynamic data for the nucleophilic aromatic substitution (SNAr) of this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous pyridine derivatives. The SNAr reaction on pyridines generally proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is often the rate-determining step. researchgate.netmasterorganicchemistry.com

Kinetic studies on related systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, have shown that the reactions are first order in both the pyridine substrate and the nucleophile. researchgate.net The Brønsted-type plots for these reactions are linear, which is indicative of a mechanism where the nucleophilic attack is the rate-determining step. researchgate.net The activation parameters for SNAr reactions on pyridinium (B92312) ions have been measured, showing negative entropies of activation, which is consistent with a bimolecular transition state. nih.gov

Table 1: Representative Kinetic Data for SNAr Reactions of Substituted Pyridines

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Reference |

| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 0.52 M⁻¹s⁻¹ | researchgate.net |

| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 0.55 M⁻¹s⁻¹ | researchgate.net |

| 2-Fluoro-N-methylpyridinium ion | Piperidine | Methanol (B129727) | ~2-Iodo-N-methylpyridinium ion | nih.gov |

This table presents illustrative kinetic data for related pyridine systems to provide a qualitative understanding of the reactivity.

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the pyridine ring play a crucial role in determining the rate and regioselectivity of SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the anionic intermediate, thereby increasing the reaction rate. masterorganicchemistry.com The position of these substituents is also critical. For optimal activation, electron-withdrawing groups should be located at positions that can effectively delocalize the negative charge of the Meisenheimer intermediate, which are the positions ortho and para to the site of nucleophilic attack. masterorganicchemistry.com

Studies on the regioselectivity of SNAr reactions of 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the preference for attack at the C2 versus the C6 position. stackexchange.com While lipophilicity and inductive effects of the 3-substituent did not show a clear correlation with regioselectivity, steric parameters were found to be significant. stackexchange.com Bulky substituents at the 3-position tend to direct the incoming nucleophile to the less hindered 6-position. stackexchange.com In the case of this compound, a nucleophile would likely attack at the 2- or 6-position, assuming a suitable leaving group is present at one of these positions.

Electrophilic Aromatic Substitution on the Pyridine and Cyclopropyl (B3062369) Moieties

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. Furthermore, in acidic conditions typically required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring to a great extent. When EAS does occur on pyridine, it typically directs the incoming electrophile to the meta-position (C3 and C5) relative to the nitrogen.

In this compound, the pyridine ring is substituted with an electron-donating cyclopropyl group at the 4-position and an electron-withdrawing methoxycarbonyl group at the 3-position. The cyclopropyl group, through its ability to donate electron density via its Walsh orbitals, would be expected to activate the ring towards EAS, while the methoxycarbonyl group would deactivate it. The directing effects of these substituents would be in competition. The cyclopropyl group is an ortho, para-director, while the methoxycarbonyl group is a meta-director. The outcome of an EAS reaction on this substrate would depend on the specific reaction conditions and the nature of the electrophile.

The cyclopropyl ring itself can also undergo electrophilic attack, which can lead to ring-opening reactions. However, this typically requires strong electrophiles.

Cyclopropyl Ring Opening and Rearrangement Reactions

The cyclopropyl group in this compound is a strained three-membered ring and is susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, radical initiators, or under thermal conditions. The presence of the adjacent pyridine ring can influence the mode and facility of these ring-opening reactions.

For instance, cyclopropyl ketones have been shown to undergo ring-opening/recyclization cascades to form indenones and fluorenones, with the reaction being influenced by solvent, temperature, and substituents on the aromatic ring. The introduction of an electron-withdrawing group on the aromatic ring can facilitate the ring cleavage.

Reactivity of the Ester Moiety (e.g., Transamidation, Hydrolysis)

The methyl ester group in this compound is susceptible to common ester transformations such as hydrolysis and transamidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, nicotinic acid, under either acidic or basic conditions. The rate of hydrolysis can be influenced by the substituents on the pyridine ring. Studies on the alkaline hydrolysis of substituted methyl nicotinates have shown that the rates can be correlated with Hammett σ values, indicating that the electronic effects of the substituents are transmitted through the pyridine ring to the reaction center. researchgate.net

Transamidation: The methyl ester can undergo transamidation with amines to form the corresponding amides. This reaction is often catalyzed by acids, bases, or specific enzymes. For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been shown to effectively catalyze the transamidation of methyl nicotinate (B505614) derivatives with various amines in continuous-flow microreactors. nih.gov The electronic properties of the amine nucleophile can affect the reaction efficiency, with electron-donating groups on the amine generally leading to higher yields. nih.gov

Table 2: Representative Transamidation Reactions of Methyl Nicotinate Derivatives

| Methyl Nicotinate Derivative | Amine | Catalyst | Yield (%) | Reference |

| Methyl nicotinate | Isobutylamine | Novozym® 435 | 86.2 | nih.gov |

| Methyl 6-chloronicotinate | Benzylamine | Novozym® 435 | - | nih.gov |

| Methyl nicotinate | 4-Methoxybenzylamine | Novozym® 435 | 71.2 | nih.gov |

This table provides examples of transamidation reactions on related methyl nicotinate systems.

Radical Reaction Pathways

The cyclopropyl group in this compound can participate in radical reactions. The formation of a radical adjacent to a cyclopropyl ring, known as a cyclopropylcarbinyl radical, can lead to rapid ring-opening to form a homoallylic radical. The regioselectivity and rate of this ring-opening are influenced by the substituents on the cyclopropyl ring and the stability of the resulting radical.

For instance, the cyclopropylcarbinyl to homoallyl rearrangement is a well-known process and is often used as a mechanistic probe. The factors governing the reactivity of these radical ions can be different from those of neutral free radicals, with delocalization of both charge and spin being important factors.

Research on the Photochemical Transformations of this compound Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the photochemical transformations of this compound are not publicly available. Investigations into the photolysis, photorearrangement, and other light-induced reactions of this specific compound have not been reported in accessible scholarly articles or papers.

While the broader field of photochemistry extensively covers related structures, such as other nicotinic acid derivatives and various cyclopropyl-containing molecules, the specific behavior of this compound under photochemical conditions has not been documented. Scientific inquiry into how the unique combination of the cyclopropyl group at the 4-position of the pyridine ring and the methyl ester at the 3-position influences the molecule's interaction with ultraviolet radiation is absent from the current body of scientific literature.

Consequently, information regarding the potential photoproducts, reaction mechanisms, quantum yields, and the effects of different solvents or photosensitizers on the photochemical reactivity of this compound cannot be provided. The creation of data tables and a detailed discussion on its photochemical transformations is not possible without foundational research data.

Further experimental investigation would be required to elucidate the photochemical properties of this compound.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like Methyl 4-cyclopropylnicotinate. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum provides initial confirmation of key structural motifs. vulcanchem.com Characteristic signals include those for the cyclopropyl (B3062369) protons, the methyl ester protons, and the aromatic protons of the pyridine (B92270) ring. vulcanchem.com A general ¹H NMR spectrum would show signals in the approximate regions of δ 1.0–1.2 ppm for the cyclopropyl group's CH₂ protons, δ 3.9 ppm for the ester's OCH₃ protons, and δ 8.5–9.0 ppm for the pyridine ring protons. vulcanchem.com The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the pyridine and cyclopropyl rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Pyridine-H2 | ¹H | ~8.9 | Singlet |

| Pyridine-H5 | ¹H | ~7.2 | Doublet |

| Pyridine-H6 | ¹H | ~8.6 | Doublet |

| O-CH₃ | ¹H | ~3.9 | Singlet |

| Cyclopropyl-CH | ¹H | ~2.0 | Multiplet |

| Cyclopropyl-CH₂ | ¹H | ~1.0-1.2 | Multiplet |

| C=O | ¹³C | ~166 | Ester Carbonyl |

| Pyridine-C2 | ¹³C | ~150 | |

| Pyridine-C3 | ¹³C | ~125 | |

| Pyridine-C4 | ¹³C | ~152 | |

| Pyridine-C5 | ¹³C | ~122 | |

| Pyridine-C6 | ¹³C | ~151 | |

| O-CH₃ | ¹³C | ~52 | |

| Cyclopropyl-CH | ¹³C | ~15 | |

| Cyclopropyl-CH₂ | ¹³C | ~12 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. researchgate.netresearchgate.net

While 1D NMR provides essential data, multi-dimensional NMR techniques are necessary for complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.netipb.pt

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between protons on adjacent carbons. It would be used to confirm the connectivity within the cyclopropyl ring and to assign the coupled protons on the pyridine ring (H-5 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the methyl protons to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of nuclei. A NOESY or a 1D NOE difference experiment could show a spatial relationship between the cyclopropyl protons and the H-5 proton on the pyridine ring, further confirming the regiochemistry. ipb.pt

Incorporating stable isotopes such as ²H, ¹³C, or ¹⁵N into the this compound structure can provide profound mechanistic insights. symeres.com This labeling acts as a probe, allowing researchers to trace metabolic pathways or elucidate reaction mechanisms without altering the fundamental chemical properties of the compound. nih.govtaylorandfrancis.com

The cyclopropane (B1198618) ring is often a metabolically stable motif, making it an intelligent location for isotopic labeling in drug development studies. nih.gov Synthesizing this compound with a ¹³C-labeled cyclopropyl group would allow for precise tracking of this moiety in metabolic studies using ¹³C NMR or mass spectrometry. nih.govsioc-journal.cn

Furthermore, labeling the pyridine ring with ¹⁵N would offer a sensitive probe for studying interactions at the nitrogen atom. symeres.com The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including protonation state and intermolecular interactions. nih.gov Hyperpolarization techniques applied to ¹⁵N-labeled pyridine derivatives have been shown to enhance NMR signal intensity by over 10,000-fold, enabling detailed studies even at low concentrations. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. researchgate.net For this compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ), MS is used for molecular formula confirmation and to analyze fragmentation patterns that help verify the structure. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Orbitrap or time-of-flight (TOF), provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). csic.es This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would distinguish its exact mass (C₁₀H₁₁NO₂) from other ions with the same nominal mass but different elemental compositions. This high specificity is critical for confirming the identity of the compound in complex samples. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net In a typical MS/MS experiment for this compound, the molecular ion ([M+H]⁺ at m/z 178) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the molecule's structure.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 178.08)**

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Description |

| 178.08 | 146.07 | 32.01 (CH₄O) | Loss of methanol (B129727) from the ester |

| 178.08 | 119.06 | 59.02 (C₂H₃O₂) | Loss of the methoxycarbonyl group |

| 146.07 | 118.06 | 28.01 (CO) | Loss of carbon monoxide from the acylium ion |

| 119.06 | 91.05 | 28.01 (C₂H₄) | Fragmentation of the cyclopropyl ring (loss of ethene) |

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways for nicotinate (B505614) esters and cyclopropyl-containing compounds. docbrown.info

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods used to determine the purity of this compound and to quantify it in various matrices. who.int

The purity of a synthesized batch of this compound can be reliably assessed using HPLC, often with UV detection, as the pyridine ring is a strong chromophore. nih.govvulcanchem.com A typical method would involve a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net In a chromatogram, the purity is determined by the relative area of the main peak corresponding to this compound compared to the areas of any impurity peaks. nih.gov

For analyzing the compound in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govresearchgate.net This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS/MS, allowing for accurate quantification even at very low concentrations. nih.gov

Table 3: Exemplar HPLC Method for Purity Analysis**

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C researchgate.net |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Note: This is a representative method; specific conditions must be optimized for the particular instrument and sample matrix. who.int

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Compound and Derivatives

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying volatile and thermally stable compounds like this compound. As an ester, the compound is generally volatile enough for GC analysis without prior derivatization, a common requirement for more polar molecules like carboxylic acids. aocs.orggcms.cz

In a typical GC analysis, the compound would be injected into a heated port and vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. rjstonline.comnih.gov The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For a molecule with the polarity of this compound, a non-polar or semi-polar column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or TG-5MS), would be suitable. nih.govmdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. For the closely related Methyl nicotinate, Kovats retention indices on standard non-polar columns are reported to be around 1100. nih.gov

When coupled with a mass spectrometer, GC-MS provides structural information. As the compound elutes from the GC column, it enters the MS ion source, where it is fragmented by electron impact (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern for this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragments resulting from the loss of the methoxy (B1213986) group (-OCH3), the entire ester group (-COOCH3), and fragmentation of the cyclopropyl ring. This technique is also invaluable for identifying and quantifying impurities or derivatives in a sample. uark.edunih.govnih.gov For instance, GC-MS has been effectively used to identify various nicotinate and picolinate (B1231196) derivatives in the analysis of biological materials. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Nicotinate Esters

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | nih.gov |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min | rjstonline.comnih.gov |

| Injector Temperature | 250-280 °C | rjstonline.comnih.gov |

| Oven Program | Initial temp ~60-90°C, ramped to ~280-300°C | rjstonline.com |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| MS Transfer Line Temp | 280-300 °C | rjstonline.com |

| Scan Range | 50-550 amu | rjstonline.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quantification and purity assessment of this compound, particularly in pharmaceutical formulations. mdpi.com The technique is well-suited for this compound due to the pyridine ring, which acts as a strong chromophore, allowing for sensitive detection using a UV detector. mdpi.comresearchgate.net

A common approach for analyzing related nicotinate esters is reversed-phase HPLC (RP-HPLC). turkjps.orgresearchgate.net In this mode, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. mdpi.comturkjps.org The separation of this compound would be achieved using a mobile phase consisting of a mixture of acetonitrile or methanol and water. mdpi.comsielc.com To ensure sharp peaks and reproducible retention times, a small amount of an acidifier like formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the column. mdpi.comsielc.com

An isocratic elution (constant mobile phase composition) or a gradient elution (where the mobile phase composition is changed over time) can be employed. mdpi.com For instance, a method for the simultaneous analysis of methyl nicotinate and other active ingredients used a mobile phase of 70:30 (v/v) of (50% methanol: 50% acetonitrile) and water with 0.1% formic acid, at a flow rate of 0.5 mL/min. mdpi.com Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance; for nicotinates, this is often in the range of 210-260 nm. mdpi.comsielc.com The retention time and peak area are used for qualitative identification and quantitative analysis, respectively. HPLC methods for methyl nicotinate have demonstrated high accuracy, precision, and sensitivity, with limits of detection in the low µg/mL range. mdpi.comresearchgate.net

Table 2: Representative HPLC Conditions for Nicotinate Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comturkjps.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | mdpi.comsielc.com |

| Elution Mode | Isocratic or Gradient | mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comturkjps.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | turkjps.org |

| Detection | UV Diode Array Detector (DAD) at ~210 nm or ~250 nm | mdpi.comsielc.com |

| Injection Volume | 10 µL | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on the molecular geometry, conformation, and intermolecular interactions of this compound. Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted nicotinates and cyclopropyl-aryl compounds, allows for a detailed prediction of its solid-state characteristics. nih.govacs.orgmdpi.com

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. nih.gov

For this compound, X-ray analysis would confirm:

Molecular Geometry: Precise bond lengths and angles of the pyridine ring, the ester group, and the cyclopropyl moiety. The pyridine ring is expected to be planar. nih.gov

Conformation: The relative orientation of the ester and cyclopropyl substituents with respect to the pyridine ring. The ester group may be co-planar or slightly twisted out of the plane of the aromatic ring. mdpi.com

Intermolecular Interactions: The crystal packing would likely be stabilized by weak intermolecular forces. These could include C-H···N or C-H···O hydrogen bonds involving the pyridine nitrogen or ester oxygen atoms, respectively, and π-π stacking interactions between adjacent pyridine rings. nih.govmdpi.com In the crystal structure of 2-amino-5-methylpyridinium nicotinate, for example, strong N-H···O hydrogen bonds and π-π stacking with a centroid-centroid distance of 3.6383 Å are observed. nih.gov

Table 3: Expected Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Observation | Basis from Related Structures |

|---|---|---|

| Pyridine Ring | Planar aromatic system | nih.govmdpi.com |

| C=O Bond Length (Ester) | ~1.20 - 1.22 Å | mdpi.com |

| C-O Bond Length (Ester) | ~1.33 - 1.36 Å | mdpi.com |

| C-C Bond Length (Cyclopropyl) | ~1.49 - 1.52 Å | acs.org |

| Intermolecular Interactions | Potential for C-H···N/O hydrogen bonds and π-π stacking | nih.govmdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. Key expected peaks include:

C-H Stretching: Aromatic C-H stretches from the pyridine ring typically appear just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹). pressbooks.pub The C-H stretches of the cyclopropyl group are also found in this region (~3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹ (~2960-2850 cm⁻¹). acs.orgaip.org

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is highly characteristic and expected in the range of 1735-1720 cm⁻¹. aocs.org

C=C and C=N Stretching: Vibrations of the pyridine ring (aromatic C=C and C=N bonds) produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-O Stretching: Two C-O stretching bands associated with the ester group are expected, typically in the 1300-1000 cm⁻¹ region. aocs.org

Cyclopropyl Ring Vibrations: The cyclopropane ring has characteristic deformation or "breathing" modes, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹). scitation.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are often weaker in Raman than in IR, aromatic ring vibrations are typically strong and provide excellent diagnostic information. For this compound, the Raman spectrum would be expected to show:

A strong, polarized band for the symmetric "breathing" mode of the pyridine ring.

Characteristic bands for the cyclopropyl ring vibrations. acs.org

C-H stretching vibrations similar to those seen in the IR spectrum. acs.org

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) | Reference |

|---|---|---|---|---|

| C-H Stretch (Aromatic/Cyclopropyl) | Pyridine/Cyclopropane | 3100 - 3000 | Medium/Medium | acs.orgpressbooks.pub |

| C-H Stretch (Aliphatic) | Methyl Ester | 2960 - 2850 | Medium/Medium | aocs.org |

| C=O Stretch | Ester | 1735 - 1720 | Strong/Medium | aocs.org |

| C=C, C=N Ring Stretches | Pyridine | 1600 - 1450 | Medium-Strong/Strong | pressbooks.pub |

| C-O Stretch | Ester | 1300 - 1000 | Strong/Medium | aocs.org |

| Cyclopropyl Ring Deformation | Cyclopropane | ~1020, ~870 | Medium/Strong | acs.orgaip.org |

Computational and Theoretical Studies on Methyl 4 Cyclopropylnicotinate

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. rsc.org These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical reactivity and properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For Methyl 4-cyclopropylnicotinate, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating chemical stability. |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgyoutube.com These maps are invaluable for predicting how molecules will interact. libretexts.org Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. youtube.comresearchgate.net Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent regions of neutral potential. youtube.com An MEP map for this compound would highlight the electron-rich areas, likely around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, and electron-deficient regions.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

Geometry optimization using DFT involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. stackexchange.comresearchgate.net This process is iterative, adjusting atomic coordinates until the forces on the atoms are minimized. stackexchange.com The optimized geometry is crucial for accurately predicting other molecular properties.

Furthermore, DFT can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and electronic transitions of the optimized structure, researchers can compare theoretical spectra with experimental data to confirm the molecule's identity and structure. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and reveal how a molecule's conformation changes. nih.govmdpi.com

Conformational analysis via MD is used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. nih.gov For a flexible molecule like this compound, with its rotatable cyclopropyl (B3062369) and ester groups, MD simulations can identify the most probable conformations in different environments.

In the context of drug discovery, MD simulations are essential for studying ligand-receptor interactions. mdpi.comnih.gov By simulating the binding of a ligand (like this compound) to a biological target (such as a protein receptor), researchers can analyze the binding modes, calculate binding free energies, and identify key interactions that stabilize the complex. unica.itnottingham.ac.uknih.gov

Table 2: Key Parameters in MD Simulations of Ligand-Receptor Interactions

| Parameter | Description | Significance |

| Binding Free Energy | The overall energy change upon ligand binding. | Indicates the affinity of the ligand for the receptor. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the simulation and conformational changes. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and receptor. | Highlights key stabilizing interactions. |

Mechanistic Investigations through Transition State Modeling

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the transition state—the highest energy point along the reaction pathway. mit.edu Understanding the structure and energy of the transition state is key to predicting reaction rates and outcomes.

Reaction Pathway Elucidation and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway from reactants to products. researchgate.net This involves locating the transition state structure that connects the reactants and products.

Calculating the energy barrier, or activation energy, which is the energy difference between the reactants and the transition state, is crucial for understanding reaction kinetics. mdpi.com A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling could provide valuable mechanistic insights.

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Compounds

Nicotinate (B505614) esters serve as foundational materials for the synthesis of more complex heterocyclic systems. For instance, the addition of nucleophiles to activated pyridinium (B92312) salts derived from nicotinates can produce 1,2-, 1,4-, or 1,6-dihydropyridines. These, in turn, are valuable precursors for synthesizing the corresponding tetrahydropyridines and piperidines, which are prevalent structures in drug molecules. While the general class of nicotinate derivatives is used for these transformations, specific published examples detailing the use of Methyl 4-cyclopropylnicotinate as a direct precursor for such complex heterocycles are not prominent in the available literature. Its structure, however, suggests it is a suitable candidate for such synthetic strategies.

Scaffold for the Development of Structurally Diverse Molecular Libraries

In drug discovery and materials science, molecular libraries containing a common core or "scaffold" are synthesized to screen for desired properties. The pyridine (B92270) ring is a well-established "privileged scaffold" due to its frequent appearance in bioactive compounds. Building blocks, which are reactive molecules used in library synthesis, often include functional groups like those found in this compound. Commercial suppliers of chemical building blocks categorize pyridines as essential heterocyclic building blocks for creating these libraries. Although the principle is well-established, specific examples of large, structurally diverse molecular libraries built around the this compound core are not explicitly detailed in reviewed research.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Agrochemicals

Pyridine derivatives are critical intermediates in the agrochemical industry, forming the basis for many high-efficacy, low-toxicity pesticides. vulcanchem.com The nicotinate structure is also a key component in numerous pharmaceuticals. The formyl and ester groups on nicotinate derivatives make them potential building blocks for antimicrobial agents and kinase inhibitors. vulcanchem.com The ethyl ester moiety, similar to the methyl ester in this compound, can be used to create prodrugs with enhanced membrane permeability. vulcanchem.com While the parent scaffolds are of clear pharmacological and agrochemical relevance, direct, patented synthetic routes starting from this compound to produce specific commercialized agents have not been identified in the reviewed literature.

Utilization in Material Science Applications (e.g., Polymer Chemistry)

Nicotinate esters are valuable ligands in the field of material science, particularly for creating coordination polymers. These are materials where metal ions are linked by organic ligands to form extended networks. For example, ethyl nicotinate, a close analog of this compound, has been used to self-assemble with cadmium and thiocyanate (B1210189) to form a one-dimensional coordination polymer. rsc.org Similarly, nicotinate ions have been employed to join trinuclear copper(II)-manganese(II) and copper(II)-cadmium(II) nodes, creating 1D polymeric chains with unique magnetic properties. acs.org

Another application lies in the modification of existing polymers. Cellulose (B213188) acetate (B1210297) nicotinate (CAN) is a co-ester of cellulose created by reacting cellulose acetate with nicotinic acid. researchgate.net This modification creates a polymer material that has been tested for its capacity to absorb dyes from aqueous solutions. researchgate.net Nicotinate esters are also investigated as potential polymer additives to modify the thermal or optical properties of engineering plastics. vulcanchem.com

Development of Novel Catalytic Systems Utilizing Nicotinate Derivatives

Nicotinate derivatives have been instrumental in the development of novel catalytic systems, either as part of the catalyst structure or as a directing group to control reaction selectivity.

One major area of application is in coordination polymers that function as catalysts. A supramolecular coordination polymer formed from ethyl nicotinate, cadmium, and thiocyanate was shown to have exceptionally strong heterogeneous catalytic activity, breaking down the indigo (B80030) carmine (B74029) dye under UV or ultrasonic conditions. rsc.org In other work, heterometallic coordination complexes containing nicotinate linkers demonstrated catalytic activities mimicking catechol oxidase and phenoxazinone synthase. acs.org

A second, highly significant role for nicotinate esters is as a "directing group" in catalysis. In this approach, the nicotinate moiety is temporarily attached to a reactant molecule to guide a catalyst to a specific site. Research has shown that a tert-butyl nicotinate group can be attached to primary amides. acs.org This modified amide can then chelate with a zinc catalyst, activating the amide bond for cleavage or transformation under mild conditions. acs.orgresearchgate.netresearchgate.net This biomimetic activation strategy mimics the function of metallo-exopeptidases and allows for chemoselective reactions, such as amide-to-ester transformations and the synthesis and modification of peptides. acs.orgresearchgate.netacs.org The ester substituent on the pyridine ring is crucial for this effect, as it helps to lock the molecule in the correct conformation for chelation with the zinc catalyst. acs.orgresearchgate.net

| Catalytic System | Nicotinate Derivative | Metal/Catalyst | Application | Reference(s) |

| Coordination Polymer | Ethyl Nicotinate | Cadmium(II) | Heterogeneous catalysis for dye degradation. | rsc.org |

| Coordination Polymer | Nicotinate | Copper(II)/Manganese(II) | Homogeneous catalysis mimicking enzyme activity (e.g., catechol oxidase). | acs.org |

| Directing Group | tert-Butyl Nicotinate | Zinc(II) Acetate | Chemoselective amide-to-ester conversion and peptide synthesis. | acs.orgresearchgate.netresearchgate.netacs.org |

No Information Available for this compound in Relation to Specified Biological Activities

Following extensive and targeted searches of publicly available scientific literature and research databases, no information was found regarding the biological activities of the chemical compound “this compound” within the specific contexts requested.

Exploration of Biological Activities: Mechanistic and in Vitro Studies

Enzyme Modulation and Inhibition Studies

T-type Calcium Channel Antagonism and Miro2 Level Reduction Mechanisms (in vitro)

The absence of information suggests that “Methyl 4-cyclopropylnicotinate” may be a novel compound, a research chemical with limited public data, or a compound that has not been characterized for these specific biological activities in published literature. Therefore, it is not possible to generate the requested scientific article while adhering to the strict requirement of focusing solely on this specific chemical compound and the provided outline.

Cellular Pathway Perturbation Studies (in vitro)

In vitro studies are fundamental to understanding the cellular response to a novel compound. These assays provide the first insights into a molecule's potential as a therapeutic agent by observing its effects on cultured cells.

Induction of Apoptosis in Cellular Assays (e.g., CTCL systems)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. One area of interest for novel compounds is their ability to selectively induce apoptosis in cancer cells. For instance, in the context of Cutaneous T-Cell Lymphoma (CTCL), a type of non-Hodgkin's lymphoma affecting the skin, inducing apoptosis in malignant T-cells is a key therapeutic strategy.

To investigate the pro-apoptotic potential of this compound in CTCL, a typical study would involve treating CTCL cell lines (e.g., Hut-78, MyLa) with varying concentrations of the compound. The induction of apoptosis would then be quantified using techniques such as:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.

Western Blot Analysis: This technique can be used to detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

Currently, there is no published data from such assays for this compound.

Influence on Cell Viability in Specific Cell Lines

Assessing a compound's effect on cell viability is a critical early step in drug discovery. These assays determine the concentration at which a compound inhibits cell growth or kills cells. This is often expressed as the half-maximal inhibitory concentration (IC50).

Commonly used cell viability assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is excluded by viable cells but taken up by non-viable cells with compromised membranes.

Real-Time Cell Analysis (RTCA): This technology monitors cellular status, including proliferation and cytotoxicity, in real-time without the use of labels.

A hypothetical study on this compound would involve treating various cancer cell lines with the compound and measuring the impact on their viability to determine its cytotoxic or cytostatic potential. No such data is currently available.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Mechanistic Focus)

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of analogs of this compound, researchers could identify the key structural features responsible for any observed biological activity.

For example, SAR studies on this compound could involve modifications to:

The Cyclopropyl (B3062369) Group: Replacing it with other small alkyl or cycloalkyl groups to probe the importance of its size, lipophilicity, and conformational rigidity.

The Methyl Ester: Hydrolyzing it to the corresponding carboxylic acid or converting it to various amides to explore the role of this functional group in target binding.

The Pyridine (B92270) Ring: Introducing substituents at other positions on the ring to understand the electronic and steric requirements for activity.

The insights gained from SAR studies are crucial for designing more effective and safer drug candidates. As of now, no SAR studies for this compound have been published.

Investigation of Biochemical Mechanisms of Action (e.g., protein-ligand interactions)

Understanding how a compound exerts its biological effects at the molecular level is a fundamental goal of pharmacology. For this compound, this would involve identifying its direct molecular target(s).

Techniques to investigate the biochemical mechanism of action include:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Thermal Shift Assays (TSA): Measuring the change in the melting temperature of a protein upon ligand binding to identify direct interactions.

Enzymatic Assays: If the compound is hypothesized to be an enzyme inhibitor, its effect on the activity of the purified enzyme would be measured.

Computational Docking: In silico methods can predict the binding mode of the compound to the active site of a potential target protein.

Elucidating the biochemical mechanism of action is a complex but critical step in the development of a new drug. There is currently no information available regarding the protein-ligand interactions of this compound.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govrasayanjournal.co.inacs.orgijarsct.co.inresearchgate.net Future research into Methyl 4-cyclopropylnicotinate will likely prioritize the development of environmentally benign synthetic methodologies. Traditional synthetic pathways for pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. ijarsct.co.in Emerging sustainable alternatives that could be adapted for the synthesis of this compound are outlined below.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, and reduced energy consumption. nih.govacs.org |

| One-Pot Multicomponent Reactions | Increased efficiency by combining multiple synthetic steps into a single operation, minimizing waste generation. nih.govacs.orgresearchgate.net |

| Solvent-Free or Solid-State Reactions | Significant reduction in the use of volatile organic compounds, leading to a cleaner process. rasayanjournal.co.inijarsct.co.in |

| Ultrasound-Assisted Synthesis | An environmentally friendly method that can enhance reaction rates. rasayanjournal.co.in |

These approaches not only offer a reduced environmental footprint but also have the potential for financial benefits through increased efficiency and safety. rasayanjournal.co.in

Expansion of Applications in Catalysis and Materials Science

The pyridine moiety is a well-established structural motif in ligands for transition metal catalysis and as a building block for functional materials. semanticscholar.orgnih.govcofc.edu The unique electronic and steric properties conferred by the cyclopropyl (B3062369) group at the 4-position of this compound could lead to novel applications in these fields.

Future research could explore the use of this compound and its derivatives as:

Ligands for Catalysis: The pyridine nitrogen can coordinate with metal centers, and the cyclopropyl group could influence the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. semanticscholar.org The increased conformational rigidity imposed by the pyridine ring can be beneficial in stereoselective synthesis. semanticscholar.org

Monomers for Advanced Polymers: Pyridine-containing polymers are investigated for applications ranging from contaminant capture to the self-assembly of block copolymers. nih.gov The incorporation of the cyclopropylnicotinate unit could lead to polymers with tailored thermal, optical, or electronic properties.

Components of Functional Materials: The inherent properties of the pyridine ring make it a candidate for inclusion in organic materials with applications in electronics and photonics. cofc.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. mdpi.com This technology is becoming increasingly important in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net

Future efforts in the synthesis of this compound could focus on:

Developing Continuous Flow Processes: The implementation of flow chemistry could lead to a more efficient, safer, and scalable production of this compound and its derivatives. researchgate.net

Automated Synthesis: High-throughput automated workflows can accelerate the discovery and optimization of new reactions and derivatives. acs.org

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new compounds with desired characteristics. rsc.orgnih.govresearchgate.net For this compound, computational studies could be employed to:

Predict Reactivity and Spectroscopic Properties: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic signatures.

Design Derivatives with Specific Functions: Molecular modeling can be used to design new derivatives of this compound with tailored electronic, optical, or biological properties.

Investigate Interactions with Biological Targets: Docking studies can predict the binding affinity of this compound derivatives to specific proteins, guiding the development of new therapeutic agents. nih.govresearchgate.net

Exploration of Undiscovered Biological Targets and Mechanistic Pathways (in vitro)

Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net The unique structure of this compound makes it a compelling candidate for biological screening and mechanistic studies.

Future in vitro research could focus on:

Screening for Novel Biological Activities: Testing against a broad range of biological targets could uncover new therapeutic applications. Derivatives of nicotinic acid have shown promise as antibacterial and antifungal agents. nih.gov

Investigating Mechanisms of Action: Once a biological activity is identified, detailed in vitro studies would be necessary to elucidate the underlying molecular mechanisms. This could involve identifying protein targets and signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives would help to establish relationships between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

Derivatization for Enhanced Analytical Performance and Chiral Resolution

The development of robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives. Derivatization is a common strategy to improve the performance of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Future research in this area could involve:

Developing Derivatization Reagents: Designing specific derivatizing agents that react with the pyridine or ester functional groups could enhance ionization efficiency and detection sensitivity in mass spectrometry. nih.govbohrium.com

Chiral Resolution: If chiral derivatives of this compound are synthesized, the development of methods for their separation and analysis will be essential. This could involve chiral chromatography or the use of chiral derivatizing agents.

Q & A

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- For advanced studies, integrate multi-disciplinary approaches (e.g., synthetic chemistry, computational modeling, and bioassays) to resolve contradictions .

- Always cross-reference spectral data with published analogs to validate structural assignments [[8]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.